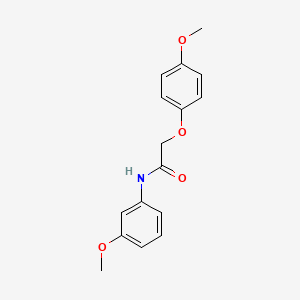

2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide and related compounds involves multiple steps, including acetylation, alkylation, and nitration, under various conditions to achieve desired selectivity and yields. For example, Yang Man-li (2008) describes the synthesis of similar acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, highlighting the versatility of synthesis routes for acetamide derivatives (Yang Man-li, 2008). Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the importance of environmentally friendly methods in chemical synthesis (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide, has been characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. For instance, the study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provides insights into the stereochemistry and molecular geometry of similar compounds, emphasizing the role of hydrogen bonding and molecular interactions in determining the structure (A. Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide are influenced by its functional groups and molecular structure. Studies on similar acetamide derivatives reveal insights into their reactivity patterns, such as the synthesis of N-(4-hydroxyphenyl)acetamide derivatives via reductive carbonylation, showcasing the compound's versatility in chemical transformations (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various domains. The crystal structure analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside by X-ray diffraction highlights the importance of understanding these properties for the development of pharmaceuticals and materials (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The chemical properties of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide, such as acidity/basicity, reactivity with other chemical species, and stability, are essential for its practical applications. Research on similar compounds, like the synthesis and pharmacological assessment of novel acetamide derivatives, provides a foundation for understanding the chemical behavior and potential applications of these molecules (P. Rani et al., 2016).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis

Chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs and other pharmaceuticals has been demonstrated using immobilized lipase, emphasizing the importance of acyl donors and reaction conditions in achieving high selectivity and yield. This process highlights the broader utility of similar compounds in drug synthesis and optimization processes (Magadum & Yadav, 2018).

Pharmacological Activity of Polymers

The synthesis of polymeric derivatives of methoxyphenylacetic acid, a non-steroidal anti-inflammatory compound, demonstrates the potential for creating macromolecules with pharmacological activities. These polymers support the development of materials with tailored therapeutic actions, showcasing the role of similar compounds in biomedical engineering and drug delivery systems (Román & Gallardo, 1992).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, using a novel Pd/C catalyst, underscores the environmental benefits of adopting eco-friendly methods in chemical manufacturing. This approach reduces the reliance on hazardous materials and showcases the broader applicability of similar compounds in sustainable industrial processes (Qun-feng, 2008).

Anticancer and Anti-Inflammatory Activities

Novel acetamide derivatives have been synthesized and evaluated for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research highlights the pharmaceutical applications of such compounds in developing new therapeutic agents for treating various diseases and conditions (Rani, Pal, Hegde, & Hashim, 2016).

Protein Tyrosine Phosphatase 1B Inhibitors

The synthesis and evaluation of specific ethyl acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), along with their antidiabetic activity in vivo, indicate the potential of similar compounds in the development of treatments for diabetes and other metabolic disorders (Saxena et al., 2009).

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-6-8-14(9-7-13)21-11-16(18)17-12-4-3-5-15(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKGBNCARNUVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-phenoxy)-N-(3-methoxy-phenyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)